

Structure-Activity Relationship of (D-Phe¹¹)-Neurotensin: A Technical Guide

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Compound of Interest		
Compound Name:	(D-Phe11)-Neurotensin	
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Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with neurotensin receptors, primarily NTS1 and NTS2. The native peptide, however, has a short biological half-life due to rapid degradation by peptidases. This has led to the development of synthetic analogs with improved stability and therapeutic potential. Among these, (D-Phe¹¹)-Neurotensin, in which the L-phenylalanine at position 11 is replaced by its D-enantiomer, has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (D-Phe¹¹)-Neurotensin, detailing its synthesis, receptor binding affinity, functional activity, and the underlying experimental methodologies.

Data Presentation: Quantitative Structure-Activity Relationship

The substitution of L-Phe at position 11 with D-Phe significantly impacts the metabolic stability and in vivo potency of neurotensin. While comprehensive side-by-side comparative data for binding affinity (Ki) and functional potency (EC50) at both NTS1 and NTS2 receptors are limited in single studies, the following tables summarize available data from various sources to provide a comparative overview.



Table 1: Neurotensin Receptor Binding Affinity (Ki)

Compoun d	Receptor Subtype	Ki (nM)	Species	Cell Line/Tiss ue	Radioliga nd	Referenc e
Neurotensi n	NTS1	0.1 - 1.0	Rat/Human	Brain tissue/CHO , HT-29 cells	[³ H]Neurot ensin, [¹²⁵ I]Neurot ensin	[1][2]
Neurotensi n	NTS2	3 - 5	Rat/Human	Brain tissue/HEK 293 cells	[³ H]Neurot ensin, [¹²⁵ I]Neurot ensin	[2][3]
(D-Phe ¹¹)- Neurotensi n	NTS1	Not explicitly found in searches	-	-	-	
(D-Phe ¹¹)- Neurotensi n	NTS2	Not explicitly found in searches	-	-	-	

Note: While specific Ki values for (D-Phe¹¹)-Neurotensin were not found in the conducted searches, it is widely reported to have high affinity for neurotensin receptors. The increased in vivo potency is largely attributed to its resistance to degradation.

Table 2: Neurotensin Receptor Functional Potency (EC50)



Compound	Assay	Receptor Subtype	EC50 (nM)	Cell Line	Reference
Neurotensin	Calcium Mobilization	NTS1	0.8 ± 1.0	HT-29 cells	[4][5]
Neurotensin	Calcium Mobilization	NTS1	4.2 ± 0.2	Human Umbilical Vein Endothelial Cells	[6]
(D-Phe ¹¹)- Neurotensin	Calcium Mobilization	NTS1/NTS2	Not explicitly found in searches	-	

Note: The primary functional consequence of NTS1 receptor activation by agonists like neurotensin is the mobilization of intracellular calcium.

Core Insight: The Significance of the D-Phe¹¹ Substitution

The key finding in the SAR of (D-Phe¹¹)-Neurotensin is that the D-amino acid substitution at position 11 confers significant resistance to degradation by brain peptidases.[7] Native neurotensin is rapidly metabolized in brain tissue, which limits its therapeutic efficacy when administered centrally.[7] In contrast, analogs like (D-Phe¹¹)-Neurotensin and (D-Tyr¹¹)-Neurotensin exhibit enhanced metabolic stability, leading to higher in vivo potency for effects such as inducing hypothermia.[7] This increased stability, rather than a dramatic alteration in receptor affinity, is the primary driver of its enhanced biological activity in living systems.

Experimental Protocols

Synthesis of (D-Phe¹¹)-Neurotensin via Solid-Phase Peptide Synthesis (SPPS)

(D-Phe¹¹)-Neurotensin, with the sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu, is synthesized using the Merrifield solid-phase method.[8][9][10]



Materials:

- Fmoc-protected amino acids (including Fmoc-D-Phe)
- Wang resin or other suitable solid support[8]
- Coupling reagents (e.g., HBTU, DIC/HOBt)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Solvents (DMF, DCM, Ether)
- · HPLC for purification
- Mass spectrometer for characterization

Protocol:

- Resin Preparation: Swell the resin in DMF.
- First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin.
- Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.
- Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-D-Phe at position 11, using a coupling reagent. Each coupling step is followed by a wash to remove excess reagents.
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
- Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
- Purification: Precipitate the crude peptide in cold ether, then purify by reverse-phase HPLC.



 Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Neurotensin Receptors

This assay measures the ability of (D-Phe¹¹)-Neurotensin to compete with a radiolabeled ligand for binding to NTS1 and NTS2 receptors.[11][12]

Materials:

- Cell membranes or tissue homogenates expressing NTS1 or NTS2 receptors.
- Radioligand (e.g., [3H]Neurotensin or [1251]Neurotensin).
- (D-Phe¹¹)-Neurotensin (unlabeled competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with BSA and protease inhibitors).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Protocol:

- Incubation: In a microplate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of unlabeled (D-Phe¹¹)-Neurotensin. Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled neurotensin).
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.



- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the competitor.
 Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of (D-Phe¹¹)-Neurotensin to stimulate intracellular calcium release in cells expressing neurotensin receptors, typically NTS1 which couples to the Gq pathway.[13][14][15]

Materials:

- Host cells (e.g., CHO or HEK293) stably or transiently expressing the NTS1 or NTS2 receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][17]
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- (D-Phe¹¹)-Neurotensin.
- Fluorescence plate reader with an injection system.

Protocol:

- Cell Plating: Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
- Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM for approximately 1 hour at 37°C.
- Washing: Wash the cells with assay buffer to remove extracellular dye.
- Baseline Reading: Measure the baseline fluorescence of the cells.



- Compound Addition: Inject varying concentrations of (D-Phe¹¹)-Neurotensin into the wells and immediately begin kinetic fluorescence readings.
- Data Analysis: Measure the peak fluorescence intensity after agonist addition. Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualizations Signaling Pathway of Neurotensin Receptor 1 (NTS1)

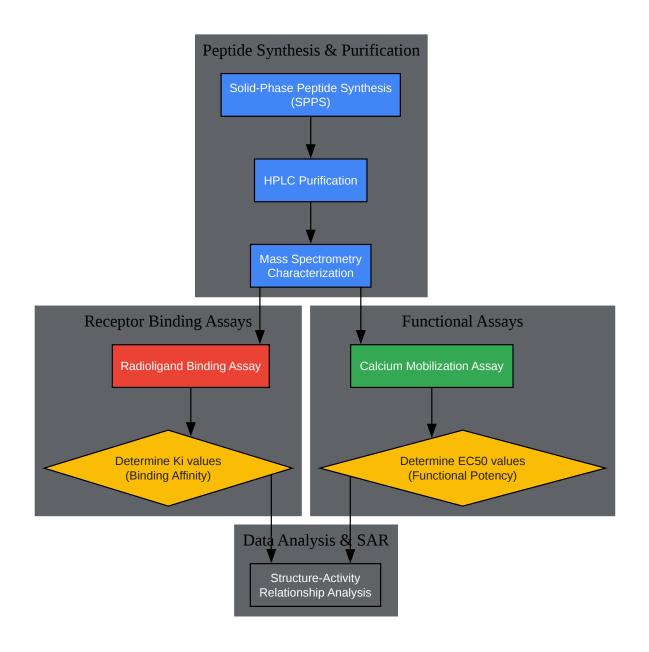


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Caption: NTS1 receptor signaling cascade upon agonist binding.

Experimental Workflow for SAR Analysis



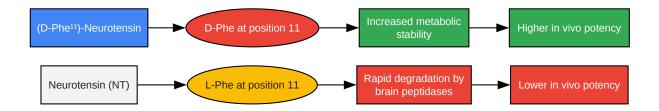


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Caption: Workflow for the structure-activity relationship analysis of neurotensin analogs.

Logical Relationship of Key Findings





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Caption: The logical link between D-Phe¹¹ substitution and enhanced in vivo potency.

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